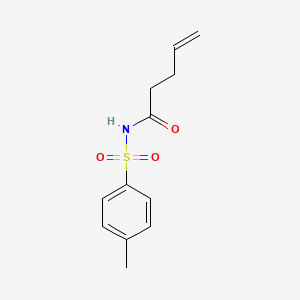
N-(p-Tolylsulfonyl)pent-4-en-amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(p-Tolylsulfonyl)pent-4-en-amide is an organic compound with the molecular formula C12H15NO3S and a molecular weight of 253.32 g/mol . This compound is characterized by the presence of a p-tolylsulfonyl group attached to a pent-4-en-amide moiety. It appears as a yellow to colorless solid .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Tolylsulfonyl)pent-4-en-amide typically involves the reaction of p-toluenesulfonyl chloride with pent-4-en-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or advanced chromatographic techniques to ensure high purity .
化学反应分析
Types of Reactions
N-(p-Tolylsulfonyl)pent-4-en-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted amides or alcohol derivatives.
科学研究应用
N-(p-Tolylsulfonyl)pent-4-en-amide has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(p-Tolylsulfonyl)pent-4-en-amide involves its interaction with molecular targets such as enzymes or receptors. The p-tolylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
相似化合物的比较
Similar Compounds
N-(p-Toluenesulfonyl)imino]phenyliodinane: Another compound with a p-tolylsulfonyl group, used in organic synthesis.
4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide: Similar structure with different functional groups.
Uniqueness
N-(p-Tolylsulfonyl)pent-4-en-amide is unique due to its specific combination of the p-tolylsulfonyl group and the pent-4-en-amide moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H15NO3S |
|---|---|
分子量 |
253.32 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)sulfonylpent-4-enamide |
InChI |
InChI=1S/C12H15NO3S/c1-3-4-5-12(14)13-17(15,16)11-8-6-10(2)7-9-11/h3,6-9H,1,4-5H2,2H3,(H,13,14) |
InChI 键 |
GQVHIRAJTXTPNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


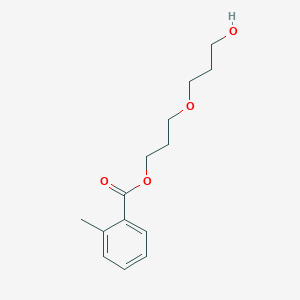

![4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12524595.png)
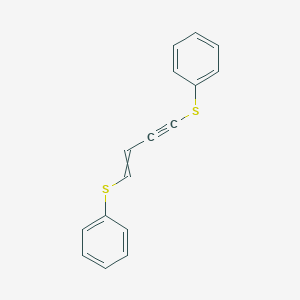
![6-[(2-Heptylundecyl)oxy]-6-oxohexanoate](/img/structure/B12524614.png)
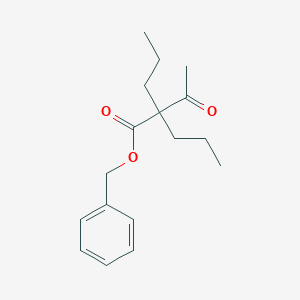
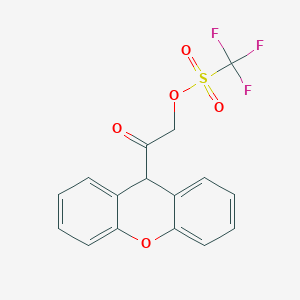
![Tributyl[2-(ethylsulfanyl)phenyl]stannane](/img/structure/B12524631.png)
![3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy-](/img/structure/B12524638.png)
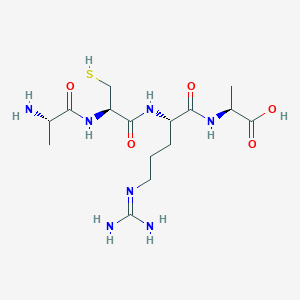
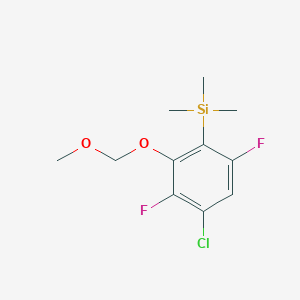
![5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12524649.png)
![4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol](/img/structure/B12524652.png)
![4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B12524657.png)
